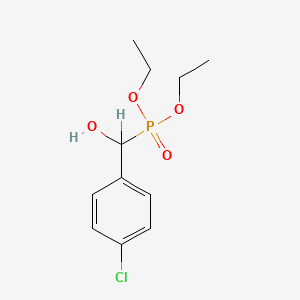

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester

Description

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester (CAS: To be confirmed; molecular formula: C11H14ClO4P), is a phosphonate ester characterized by a 4-chlorophenyl group attached to a hydroxymethyl-phosphonic acid diethyl ester backbone. This compound is structurally analogous to intermediates used in organic synthesis, particularly in enzyme inhibitor development and catalytic probe design . Its diethyl ester groups enhance lipophilicity, while the 4-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and biological interactions.

Properties

IUPAC Name |

(4-chlorophenyl)-diethoxyphosphorylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO4P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQJHXWKWXDLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC=C(C=C1)Cl)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216711 | |

| Record name | Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20641-28-5 | |

| Record name | Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20641-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Toluenephosphonic acid, p-chloro-alpha-hydroxy-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020641285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester typically involves the reaction of 4-chlorobenzaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of the 4-chlorobenzaldehyde, followed by a rearrangement to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Phosphonic acid derivatives are widely used as intermediates in organic synthesis due to their ability to participate in various chemical reactions.

Synthesis of Stilbenes

Phosphonic acid esters like ((4-chlorophenyl)hydroxymethyl)-, diethyl ester are involved in the synthesis of stilbenes through oxidation and Horner-Emmons reactions. These reactions are crucial for creating compounds with significant biological activity, including potential pharmaceutical agents .

Olefination Reactions

The compound can also be utilized in olefination reactions, where it acts as a phosphonate reagent to form carbon-carbon double bonds. This application is significant in the synthesis of complex organic molecules .

Medicinal Chemistry

Phosphonic acids have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimalarial Agents

Research indicates that phosphonic acid derivatives are being explored for their potential as antimalarial agents. The structural modifications provided by the chlorophenyl group enhance biological activity against malaria parasites .

Bone Targeting Drugs

The bioactive properties of phosphonic acids make them suitable candidates for designing drugs that target bone tissue. This application is particularly relevant for treating osteoporosis and other bone-related conditions .

Material Science

In material science, phosphonic acids are being studied for their role in developing new materials with unique properties.

Organic Light Emitting Diodes (OLEDs)

Studies have shown that functional groups in phosphonic acids can influence the performance of blue organic LEDs. The incorporation of such compounds into OLEDs can enhance their efficiency and stability .

Data Table: Applications Summary

Case Study 1: Synthesis of Antimalarial Agents

A study conducted by researchers at a leading pharmaceutical institute demonstrated the efficacy of phosphonic acid derivatives as antimalarial agents. The study involved synthesizing several analogs of ((4-chlorophenyl)hydroxymethyl)-, diethyl ester and testing their activity against Plasmodium falciparum, revealing promising results that warrant further exploration.

Case Study 2: Development of OLEDs

Research published in a prominent materials science journal highlighted the use of phosphonic acid compounds in improving the performance of blue OLEDs. The study showed that incorporating these compounds into the device architecture significantly enhanced light emission efficiency and stability under operational conditions.

Mechanism of Action

The mechanism of action of phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes. The compound can mimic the natural substrates of enzymes, leading to competitive inhibition. This inhibition can interfere with the normal biochemical pathways, making it useful in medicinal chemistry for the development of therapeutic agents .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Phosphonic Acid, (Hydroxy(3-nitrophenyl)methyl)-, Diethyl Ester ()

- Structure : 3-nitrophenyl substituent instead of 4-chlorophenyl.

- Key Differences :

- Electronic Effects : The nitro group is a stronger electron-withdrawing group (EWG) than chlorine, increasing the acidity of the phosphonic acid (pKa ~1.5 vs. ~2.5 for chlorophenyl) .

- Reactivity : Nitro groups facilitate redox reactions, whereas chloro groups favor nucleophilic aromatic substitution.

- Applications : Nitrophenyl derivatives are used in corrosion inhibition due to strong adsorption on metal surfaces, unlike the chlorophenyl variant, which is more common in enzyme inhibition studies .

Phosphonic Acid, [2-(4-Fluorophenyl)-2-oxoethyl]-, Diethyl Ester ()

- Structure : 4-fluorophenyl group with a ketone moiety.

- Key Differences :

Heterocyclic Phosphonate Esters

Pyrazolyl and Pyrimidinyl Phosphonates ()

- Structure : Pyrazole or pyrimidine rings instead of aromatic phenyl groups.

- Key Differences :

Triazole-Phosphonate Derivatives ()

- Structure : Triazole linked via propyl chains to phosphonate.

- Key Differences: Applications: Act as mixed-type corrosion inhibitors (efficiency >90% at 5×10<sup>−4</sup> M), unlike the chlorophenyl compound, which lacks corrosion inhibition data .

Substituent Position and Functional Group Impact

Diethyl 4-Methoxybenzylphosphonate ()

- Structure : 4-methoxybenzyl group.

- Key Differences :

Diethyl (4-Cyanobenzyl)phosphonate ()

- Structure: 4-cyanobenzyl group.

- Key Differences: Electronic Effects: Cyano’s strong EWG nature increases acidity (pKa ~1.0) and reactivity in nucleophilic additions. Applications: Used in OLEDs and catalysis, contrasting with the chlorophenyl compound’s role in enzyme studies .

Data Table: Comparative Properties

Biological Activity

Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents. Among these, Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester (chemical formula: C11H16ClO4P) exhibits notable properties that warrant detailed examination. This article explores its biological activity, synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group and two ethyl ester functionalities. This structure contributes to its reactivity and potential biological interactions. The compound's molecular characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClO4P |

| Molecular Weight | 267.67 g/mol |

| CAS Number | 89363 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of phosphonic acid esters typically involves selective esterification processes. One effective method reported involves the use of triethyl orthoacetate as a reagent under controlled temperature conditions to achieve high yields of mono- and diesters from various phosphonic acids . The optimization of reaction conditions is crucial for enhancing selectivity and yield.

Anticancer Properties

Recent studies have indicated that phosphonic acid derivatives can exhibit anticancer activity. For instance, compounds similar to ((4-chlorophenyl)hydroxymethyl)-, diethyl ester were screened against various cancer cell lines including T-lymphoblastic (CCRF-CEM, MOLT-4) and non-T-cell lines (HL60, HepG2, HeLa S3). These studies revealed low nanomolar inhibitory activities against specific enzymes associated with cancer progression .

The biological activity of phosphonic acid esters is often linked to their ability to inhibit specific enzymes involved in nucleotide metabolism. For example, the inhibition of purine nucleoside phosphorylase (PNP) has been associated with the therapeutic effects observed in certain phosphonic acid derivatives. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence enzyme binding and inhibitory potency .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that modifications to the chlorophenyl moiety enhanced the compound's binding affinity to target enzymes. For example, substituents at specific positions on the phenyl ring were found to increase inhibitory activity against PNP by several folds .

- ADME Profiling : Additional studies focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Results indicated favorable pharmacokinetic properties that support their potential as drug candidates .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR are essential for confirming the hydroxymethyl group, 4-chlorophenyl substituent, and ester moieties. For example, H NMR typically shows signals for the ethyl ester groups (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet) and aromatic protons (δ 7.3–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H] or [M−H] ions) .

- Infrared (IR) Spectroscopy : Peaks at ~1260–1280 cm (P=O stretch) and ~1050 cm (P-O-C ester) confirm the phosphonate structure .

How can researchers optimize reaction yields in the synthesis of aryl-substituted phosphonic acid diethyl esters?

Advanced

Variable yields (e.g., 30–67% in ) highlight the need for optimization:

- Catalyst Selection : Triethylamine or cesium carbonate improves nucleophilic substitution efficiency .

- Temperature Control : Low temperatures (e.g., ice baths) stabilize reactive intermediates like aldehydes .

- Byproduct Management : Use of scavengers (e.g., triethylamine for HCl removal) minimizes side reactions .

- Solvent Choice : Polar aprotic solvents (DMF, methylene chloride) enhance solubility of intermediates .

What strategies address contradictory data on hydrolytic stability of phosphonic acid diethyl esters?

Advanced

Discrepancies in hydrolysis rates (e.g., acid vs. base conditions) require systematic analysis:

- pH-Dependent Studies : Hydrolyze the compound under controlled acidic (HCl) or basic (NaOH) conditions, monitoring degradation via P NMR or HPLC .

- Structural Modifications : Compare stability with analogs (e.g., nitro- or methoxy-substituted esters) to identify electronic effects on hydrolysis .

- Computational Modeling : DFT calculations predict hydrolysis pathways and transition states to rationalize experimental results.

How does the 4-chlorophenyl substituent influence the compound’s reactivity in nucleophilic reactions?

Advanced

The electron-withdrawing chlorine group enhances electrophilicity at the hydroxymethyl carbon, facilitating nucleophilic attack. This is critical in:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using boronate esters (e.g., ) requires activation of the phosphonate moiety.

- Biological Activity : The 4-chlorophenyl group may enhance lipophilicity and target binding in cytotoxic derivatives, as seen in analogs with IC values <10 μM .

What are the primary research applications of this compound in pharmacological studies?

Basic

While direct data is limited, structurally related phosphonates exhibit:

- Anticancer Activity : Analogs like 3,5-bis(benzylidene)-4-oxo-1-phosphonopiperidines show cytotoxicity via apoptosis induction .

- Enzyme Inhibition : Phosphonate esters act as transition-state analogs for phosphatases or proteases, validated by activity-based probes .

- Antiviral Potential : Hydroxymethylphosphonates are explored as nucleotide analogs in antiviral drug design .

What challenges arise in characterizing byproducts during synthesis, and how are they resolved?

Advanced

Common byproducts include oxidized intermediates (e.g., ketones from over-oxidation) or diastereomers (due to racemic hydroxymethyl formation):

- Chromatographic Separation : Use chiral columns or preparative HPLC to isolate enantiomers .

- Crystallography : Single-crystal X-ray analysis resolves ambiguous stereochemistry .

- Tandem MS/MS : Fragmentation patterns differentiate isobaric byproducts .

How do steric effects impact the reactivity of the hydroxymethylphosphonate group?

Advanced

Steric hindrance from the 4-chlorophenyl group and ethyl esters can:

- Limit Nucleophilic Accessibility : Bulkier nucleophiles (e.g., tert-butoxide) show reduced reactivity compared to smaller ones (e.g., methoxide).

- Influence Reaction Kinetics : Steric parameters (Taft constants) correlate with rate data in SN2 reactions .

- Modulate Biological Interactions : Steric clashes with enzyme active sites may reduce binding affinity, necessitating structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.